4'-Chloro CloMiphene Citrate

Description

Properties

IUPAC Name |

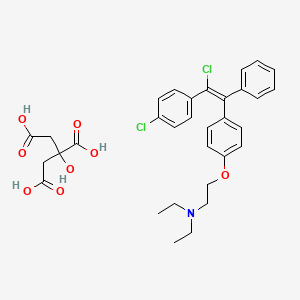

2-[4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-17H,3-4,18-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRXVWBYYHSPM-BTKVJIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747330 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14158-75-9 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Triphenylethylene Precursors

The core synthesis begins with the chlorination of a triphenylethylene intermediate. As detailed in US9428442B2, the process involves reacting a mixture of geometric isomers (V-E and V-Z) with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of acetic acid or trifluoroacetic acid. The reaction is conducted in an organic solvent—typically methylene chloride or toluene—at temperatures ranging from 25°C to 60°C.

Critical Reaction Parameters:

-

Solvent Choice: Methylene chloride favors higher trans/cis ratios (80:20 to 85:15) due to lower reaction temperatures (25°C), whereas toluene requires elevated temperatures (60°C).

-

Acid Additive: Acetic acid (1–3 volumes) minimizes des-ethyl impurities (<0.10%) by stabilizing reactive intermediates.

Grignard Reaction for Carbon-14 Labeling

For radiolabeled synthesis, [a-<sup>14</sup>C]benzyl chloride is reacted with magnesium in ether to form a Grignard reagent, which subsequently reacts with a ketone precursor (Scheme 1 in). Free radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) are essential to prevent dimerization into bibenzyl by-products.

Key Step:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 1 compares solvent systems and their impact on isomer distribution and impurity profiles:

| Solvent | Temperature | trans/cis Ratio | Impurity Level |

|---|---|---|---|

| Methylene chloride | 25°C | 85:15 | <0.10% |

| Toluene | 60°C | 75:25 | 0.15–0.20% |

| Chloroform | 40°C | 80:20 | <0.10% |

Methylene chloride is preferred for its ability to maintain low temperatures, reducing chlorinating agent degradation.

Acid Catalysis and Impurity Suppression

The addition of acetic acid (2 volumes per substrate mass) protonates the reaction intermediate, preventing β-elimination pathways that lead to des-ethyl impurities. Nuclear magnetic resonance (NMR) studies confirm that this step reduces impurity G (higher-melting isomer) and H (lower-melting isomer) to undetectable levels.

Isolation and Purification of this compound

Crystallization and Salt Formation

The crude product is treated with citric acid in methanol to form the citrate salt. Crystallization at 0°C yields needle-like crystals, which are filtered and dried under vacuum. XPRD analysis (Fig. 1 in) confirms the monoclinic crystal structure of the trans-Clomiphene monocitrate form.

Chromatographic Resolution of Isomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves E and Z isomers. The trans isomer elutes earlier due to its lower polarity.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro Clomiphene Citrate (E/Z Mixture) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Ovulation Induction in Women

The primary application of 4'-Chloro Clomiphene Citrate is in the treatment of anovulatory infertility, particularly in women with polycystic ovary syndrome (PCOS). Clinical studies have shown that clomiphene citrate significantly increases ovulation rates and improves pregnancy outcomes:

- A systematic review indicated that clomiphene citrate effectively induces ovulation in women with PCOS, with success rates varying based on dosage and patient characteristics .

- In a study involving 2841 treatment cycles, clomiphene citrate was associated with improved follicular development and endometrial thickness, enhancing the likelihood of successful conception .

Male Infertility Treatment

Recent research has also explored the use of clomiphene citrate in treating male infertility. It has been shown to improve sperm parameters such as concentration and motility:

- A meta-analysis demonstrated that clomiphene citrate significantly increased sperm concentration by an average of 8.38 million/mL and total motility by 8.14% during treatment .

- In vitro studies have confirmed that clomiphene citrate enhances sperm viability and fertilization rates when used in assisted reproductive technologies like in vitro fertilization (IVF) .

Dosage and Administration

The typical dosage for clomiphene citrate ranges from 50 mg to 150 mg per day for five days, starting on the fifth day of the menstrual cycle. Adjustments may be made based on individual response and side effects experienced .

Side Effects

While generally considered safe, clomiphene citrate can have side effects, including hot flashes, mood swings, and visual disturbances. More severe complications may include ovarian hyperstimulation syndrome (OHSS) and multiple gestations .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Case Study 1 : A woman diagnosed with PCOS underwent treatment with clomiphene citrate for six cycles, resulting in successful ovulation and conception after three cycles.

- Case Study 2 : A male patient with idiopathic infertility was treated with clomiphene citrate for four months; subsequent semen analysis showed a significant increase in both sperm count and motility.

Data Table: Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Ovulation Induction (Women) | 2841 cycles | Varies | Improved ovulation rates; increased pregnancy outcomes |

| Male Infertility | 731 males | Varies | Increased sperm concentration by 8.38 million/mL |

| IVF Sperm Parameters | N/A | In vitro | Enhanced sperm motility and fertilization rates |

Mechanism of Action

The mechanism of action of 4’-Chloro Clomiphene Citrate (E/Z Mixture) involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can act as both an agonist and antagonist depending on the target tissue. The compound binds to estrogen receptors, altering their conformation and affecting the transcription of estrogen-responsive genes. This leads to a series of downstream effects, including the modulation of gonadotropin release and subsequent effects on ovarian follicle development and ovulation .

Comparison with Similar Compounds

Clomiphene Citrate and Its Isomers

Key Insights :

- The 4’-chloro derivative’s chlorine atom may increase receptor binding affinity or metabolic stability compared to clomiphene citrate, though clinical data are lacking.

- Unlike clomiphene’s racemic mixture, enclomiphene (trans isomer) is preferred for its anti-estrogenic effects and shorter half-life, suggesting that isolating the trans isomer of 4’-chloro clomiphene could optimize therapeutic outcomes .

Tamoxifen and Letrozole

Key Insights :

- Tamoxifen and clomiphene share SERM activity, but tamoxifen’s breast tissue antagonism makes it unsuitable for long-term fertility use. The 4’-chloro variant’s tissue selectivity remains uncharacterized.

- Letrozole, an aromatase inhibitor, directly lowers estrogen levels, whereas 4’-chloro clomiphene blocks estrogen receptors. Letrozole may offer better endometrial receptivity in PCOS .

Metformin

Key Insights :

- Metformin and clomiphene are first-line PCOS treatments, but metformin is preferred in insulin-resistant patients. The 4’-chloro derivative’s role in metabolic regulation is unexplored.

Structural Analogs and Chlorinated Derivatives

highlights that chlorination patterns significantly influence biological activity in related compounds. For example:

- N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Enhanced anticancer activity vs. non-chlorinated analogs .

- 4’-Chloro Clomiphene : The 4’-chloro substitution may improve binding to estrogen receptors or reduce metabolic degradation compared to clomiphene citrate, though direct evidence is lacking.

Biological Activity

4'-Chloro CloMiphene Citrate, a derivative of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has gained attention for its unique biological activities. This compound is primarily used in the treatment of ovulatory disorders and has been studied for its effects on various biological systems. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound functions by selectively modulating estrogen receptors. It acts as an antagonist at estrogen receptor beta (ERβ) while exhibiting agonistic properties at estrogen receptor alpha (ERα) depending on the local concentration of estrogen. This dual action allows it to influence various physiological processes, including:

- Ovulation Induction : By antagonizing ERβ, it promotes follicular development and ovulation.

- Antileishmanial Activity : Research indicates that clomiphene derivatives can affect the viability of Leishmania species, suggesting potential applications in treating leishmaniasis .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

- Ovulation Induction in Women : A study involving women with polycystic ovary syndrome (PCOS) demonstrated that treatment with this compound significantly improved ovulation rates compared to placebo . This effect was attributed to its action on estrogen receptors, enhancing follicular development.

- Antileishmanial Activity Assessment : In vitro studies showed that this compound had IC50 values ranging from 1.7 µM to 3.3 µM against various Leishmania species, indicating potent antileishmanial properties without damaging host macrophages .

- Endometrial Cancer Risk Analysis : A pooled analysis of five studies indicated that prolonged exposure to clomiphene citrate, particularly at high doses, was associated with a relative risk (RR) of 1.32 for endometrial cancer among women treated for infertility . This highlights the importance of monitoring long-term effects in patients undergoing treatment.

Research Findings

Recent studies have elucidated several critical aspects of the biological activity of this compound:

- Estrogen Receptor Modulation : Research indicates that this compound acts as a mixed agonist/antagonist depending on the estrogen concentration present, which can lead to varied therapeutic outcomes .

- Comparative Efficacy : In a randomized study comparing clomiphene citrate and letrozole for treating male infertility, both agents significantly improved sperm parameters; however, letrozole showed superior results .

- Safety Profile : While effective for inducing ovulation, there are concerns regarding the long-term safety profile of clomiphene derivatives, necessitating further investigation into their carcinogenic potential .

Q & A

Basic Research Questions

Q. What are the structural characteristics of 4'-Chloro Clomiphene Citrate, and how do they influence its mechanism of action?

- Methodological Answer : Structural analysis using nuclear magnetic resonance (NMR) and X-ray crystallography reveals that this compound exists as a tri-phenylene derivative with a chloro-substituted side chain and a dihydrogen citrate salt moiety. Its trans and cis isomers exhibit differential binding affinities to estrogen receptors (ERα and ERβ), which can be quantified via competitive binding assays . Researchers should prioritize isomer-specific characterization in pharmacokinetic studies to account for variations in bioactivity.

Q. How does this compound modulate estrogen receptor signaling in reproductive tissues?

- Methodological Answer : In vitro assays using ER-positive cell lines (e.g., MCF-7) demonstrate mixed agonist/antagonist activity. Dose-response experiments with luciferase-based ER reporter systems can quantify transcriptional activation. Co-treatment with estradiol (E2) is recommended to assess competitive inhibition dynamics .

Q. What standardized protocols exist for evaluating endometrial response to this compound in ovulation induction studies?

- Methodological Answer : Transvaginal ultrasound on cycle day 13–14 is the gold standard for measuring endometrial thickness. Studies should include longitudinal tracking across consecutive cycles (e.g., 4–6 cycles) with controlled variables (e.g., BMI, baseline hormone levels). Evidence shows no cumulative adverse effects on endometrial thickness or echo patterns in polycystic ovary syndrome (PCOS) patients .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's teratogenic risks in epidemiological studies?

- Methodological Answer : Conflicting data arise from confounding variables (e.g., maternal subfertility, comorbidities). A meta-analysis approach with stratification by exposure timing (periconception vs. post-conception) and adjustment for covariates (e.g., paternal age, genetic factors) is critical. Animal models (e.g., murine studies) allow controlled dosing to isolate drug effects from infertility-related confounders .

Q. What experimental designs optimize the assessment of this compound in combination therapies for ovarian stimulation?

- Methodological Answer : Randomized controlled trials (RCTs) comparing clomiphene-gonadotropin protocols vs. gonadotropin-alone regimens should prioritize live birth rate (LBR) and ovarian hyperstimulation syndrome (OHSS) incidence as endpoints. For example, a 2012 Cochrane review found no LBR difference but a 65% reduction in OHSS risk with clomiphene combinations (Table 1) .

Table 1 : Key Outcomes from Clomiphene-Gonadotropin Combination Studies

| Outcome | Odds Ratio (95% CI) | Clinical Implication |

|---|---|---|

| Live Birth Rate | 0.93 (0.69–1.24) | Non-inferior to gonadotropin-alone |

| OHSS Incidence | 0.23 (0.10–0.52) | Significant risk reduction |

| Clinical Pregnancy Rate | 1.07 (0.85–1.33) | Comparable efficacy |

Q. How do impurity profiles of this compound impact pharmacological reproducibility?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., EP Impurity F, G, B) is essential for batch-to-batch consistency. Impurities such as (Z)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate (CAS 7619-53-6) may alter ER binding kinetics. Researchers should adhere to pharmacopeial standards (e.g., EP, USP) for impurity thresholds ≤0.15% .

Q. What longitudinal models best capture the developmental effects of prenatal this compound exposure?

- Methodological Answer : Murine models with timed mating and low-dose exposure during the periconception phase enable tracking of fetal growth restriction, postnatal metabolic dysfunction, and urogenital anomalies. Cohort studies with >10-year follow-ups (e.g., South Australian birth registries) are necessary to validate animal findings in humans .

Methodological Notes

- Data Contradiction Analysis : For endometrial studies, discrepancies in clomiphene’s anti-estrogenic effects may stem from differences in endometrial sampling timing (luteal vs. follicular phase) or patient populations (PCOS vs. unexplained infertility). Standardized cycle day protocols and histopathological grading (e.g., Noyes criteria) are advised .

- Analytical Validation : Structural elucidation of isomers requires chiral chromatography or capillary electrophoresis to resolve enantiomeric pairs, as conventional NMR may lack resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.